molecular formula C25H27N7 B2414584 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine CAS No. 946297-81-0

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine

Cat. No.: B2414584
CAS No.: 946297-81-0
M. Wt: 425.54
InChI Key: GJEVYKPLTGESMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the benzylpiperazine and dimethylphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine include other pteridine derivatives with different substituents on the piperazine and phenyl rings. Examples include:

  • 2-(4-methylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
  • 2-(4-benzylpiperazin-1-yl)-N-(2,6-dimethylphenyl)pteridin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives. These unique properties could make it a valuable compound for specific research or industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVYKPLTGESMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.